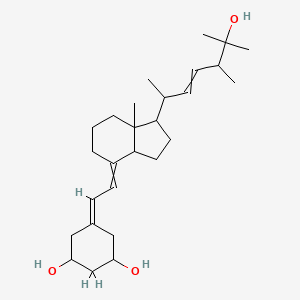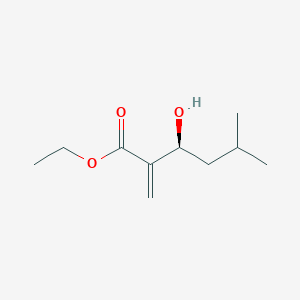![molecular formula C11H19Cl2FN2 B12516514 1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)
1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-[(4-fluorofenil)metil]-2-metilpropano-1,2-diamina; dihidrocloruro es un compuesto químico que ha despertado interés en varios campos científicos debido a su estructura única y aplicaciones potenciales. Este compuesto presenta un grupo fluorofenilo unido a una cadena de metilpropanodiamina, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-N-[(4-fluorofenil)metil]-2-metilpropano-1,2-diamina; dihidrocloruro generalmente implica la reacción de cloruro de 4-fluorobencilo con 2-metilpropano-1,2-diamina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleofílica. El producto resultante luego se purifica y se convierte a su forma de sal dihidrocloruro mediante tratamiento con ácido clorhídrico.
Métodos de Producción Industrial: En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas automatizados se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-N-[(4-fluorofenil)metil]-2-metilpropano-1,2-diamina; dihidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el grupo fluorofenilo se puede reemplazar por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Hidróxido de sodio o carbonato de potasio en un solvente orgánico como diclorometano.
Productos Mayores: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
1-N-[(4-fluorofenil)metil]-2-metilpropano-1,2-diamina; dihidrocloruro tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda o inhibidor bioquímico.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-N-[(4-fluorofenil)metil]-2-metilpropano-1,2-diamina; dihidrocloruro implica su interacción con objetivos moleculares y vías específicas. El grupo fluorofenilo puede mejorar su afinidad de unión a ciertos receptores o enzimas, lo que lleva a la modulación de las actividades biológicas. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Compuestos Similares:
- N-[(4-fluorofenil)metil]-1-metilpiperidin-4-amina
- 4-[(1,2-Dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-derivados de benceno
Singularidad: 1-N-[(4-fluorofenil)metil]-2-metilpropano-1,2-diamina; dihidrocloruro se destaca por sus características estructurales específicas, como la presencia de un grupo fluorofenilo y una cadena de metilpropanodiamina. Estas características confieren propiedades químicas y biológicas únicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
- N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness: 1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride stands out due to its specific structural features, such as the presence of both a fluorophenyl group and a methylpropane diamine backbone. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19Cl2FN2 |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H17FN2.2ClH/c1-11(2,13)8-14-7-9-3-5-10(12)6-4-9;;/h3-6,14H,7-8,13H2,1-2H3;2*1H |
Clave InChI |
KZIZIWJEBQFKGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCC1=CC=C(C=C1)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B12516432.png)
![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)
![9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one](/img/structure/B12516469.png)




methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)


![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)

